![molecular formula C19H25N3O5 B1261710 N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine](/img/structure/B1261710.png)
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine is a L-glutamine derivative obtained by formal condensation of the side-chain carboxy group of L-glutamine with one of the amino groups of 2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethan-1-amine. It has a role as a bacterial metabolite. It is a L-glutamine derivative, a member of furans, a primary amino compound and an aromatic ether.
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
- Synthesis of Enantiomerically Pure Glutamic Acids : The research led by Harwood et al. (2000) demonstrated the synthesis of enantiomerically pure glutamic acid analogues, which can be applied to the development of N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine and related compounds. This process involves diastereocontrolled reduction and Lewis acid-mediated chemo- and diastereoselective nucleophilic addition, crucial for the production of specific analogues (Harwood, Tyler, Drew, Jahans, & MacGilp, 2000).
Pharmacological and Biological Activities
Glutaminase Inhibition for Therapeutic Potential : The study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which shares structural similarities with N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine, indicates their role as potent and selective allosteric inhibitors of kidney-type glutaminase. This inhibition is relevant for exploring therapeutic strategies against various diseases, including certain cancers (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Antimicrobial and Antifungal Activities : Nagarsha et al. (2023) synthesized novel derivatives of naphtho-furan, which bear structural resemblance to N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine, and demonstrated their effective antibacterial and antifungal activities. This suggests potential applications of such compounds in treating microbial infections (Nagarsha, Sharanakumar, Ramesh, Kumar, Kumarswamy, Ramesh, & Latha, 2023).
Neuropharmacology and Cognitive Effects
Neuroprotective and Cognitive Enhancing Effects : The neuropharmacology of L-theanine (N-ethyl-L-glutamine), as studied by Nathan et al. (2006), suggests that similar compounds like N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine may possess neuroprotective and cognitive enhancing properties. This is based on their influence on neurotransmitter levels and receptor affinities in the brain (Nathan, Lu, Gray, & Oliver, 2006).
Modulation of NMDA Receptors : Sebih et al. (2017) studied the effects of L-theanine derivatives on N-methyl-D-aspartate (NMDA) receptors, indicating that N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine could potentially modulate NMDA receptor activity. This modulation is significant for the development of novel NMDA receptor modulators with potential therapeutic applications (Sebih, Rousset, Bellahouel, Rolland, de Jésus Ferreira, Guiramand, Cohen‐Solal, Barbanel, Cens, Abouazza, Tassou, Gratuze, Meusnier, Charnet, Vignes, & Rolland, 2017).
Propiedades
Nombre del producto |
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine |
|---|---|
Fórmula molecular |
C19H25N3O5 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H25N3O5/c20-10-16-9-14(12-27-16)11-26-15-3-1-13(2-4-15)7-8-22-18(23)6-5-17(21)19(24)25/h1-4,9,12,17H,5-8,10-11,20-21H2,(H,22,23)(H,24,25)/t17-/m0/s1 |
Clave InChI |
NYIWEBCNBZGUSO-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)N)OCC2=COC(=C2)CN |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)N)OCC2=COC(=C2)CN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



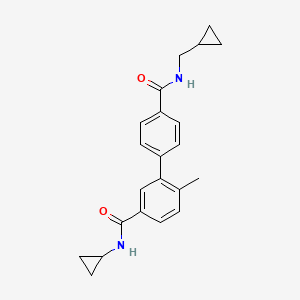
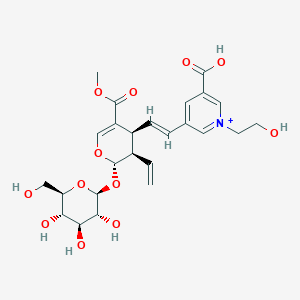
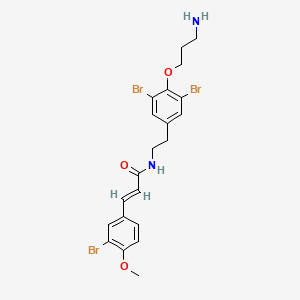
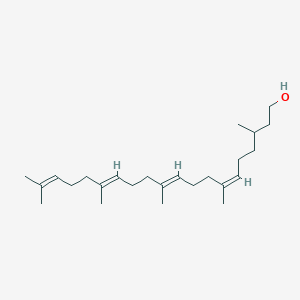
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
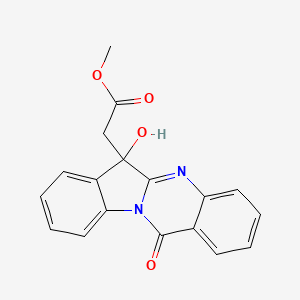
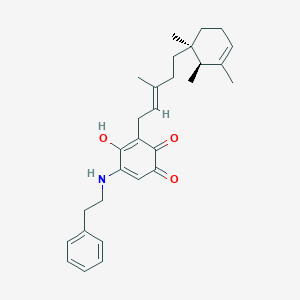

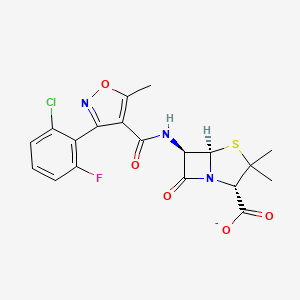
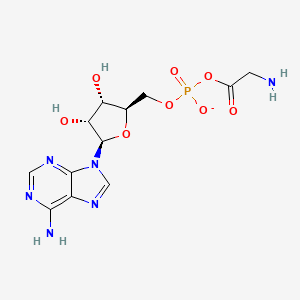
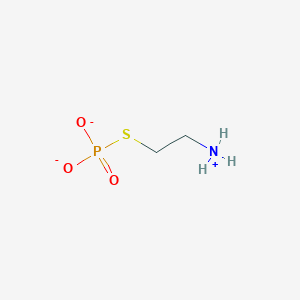
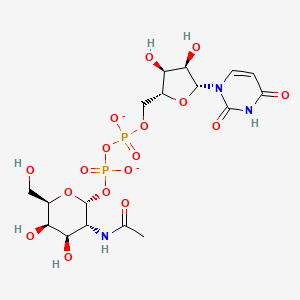
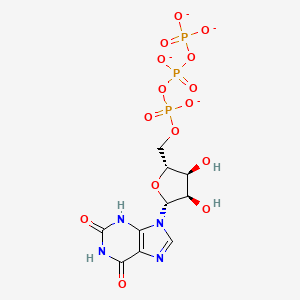
![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)